Cas no 117633-03-1 (bicyclo[1.1.1]pentane-1-carbaldehyde)

Bicyclo[1.1.1]pentane-1-carbaldehyde is a strained bicyclic aldehyde with a unique [1.1.1]propellane core structure. Its rigid, three-dimensional geometry makes it a valuable building block in medicinal chemistry and materials science, particularly for enhancing steric and electronic properties in molecular design. The aldehyde functional group offers versatile reactivity for further derivatization, enabling applications in cross-coupling reactions, nucleophilic additions, and cyclizations. The compound's high strain energy and compact scaffold contribute to its utility in probing steric effects and developing bioisosteres for aromatic or aliphatic substituents. Its stability under standard handling conditions ensures practical synthetic utility.
bicyclo[1.1.1]pentane-1-carbaldehyde structure
117633-03-1 structure
Product name:bicyclo[1.1.1]pentane-1-carbaldehyde
CAS No:117633-03-1
MF:C6H8O
Molecular Weight:96.1271
CID:3659223
PubChem ID:13999819

bicyclo[1.1.1]pentane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Bicyclo[1.1.1]pentane-1-carboxaldehyde
    • bicyclo[1.1.1]pentane-1-carbaldehyde
    • Z1511777490
    • EN300-345564
    • EN300-7212424
    • AT28780
    • 117633-03-1
    • SY275693
    • MFCD24393552
    • AKOS027469412
    • インチ: InChI=1S/C6H8O/c7-4-6-1-5(2-6)3-6/h4-5H,1-3H2
    • InChIKey: NDLHUBKHNOZDHT-UHFFFAOYSA-N
    • SMILES: [H]C(=O)C12CC(C1)C2

計算された属性

  • 精确分子量: 96.057514874g/mol
  • 同位素质量: 96.057514874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 100
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 17.1Ų

bicyclo[1.1.1]pentane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM387895-250mg
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95%+
250mg
$1721 2023-01-19
Enamine
\nEN300-345564-50mg
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95.0%
50mg
$1003.0 2022-10-09
Enamine
EN300-345564-0.5g
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95%
0.5g
$3356.0 2023-07-06
Enamine
EN300-345564-1.0g
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95%
1.0g
$4303.0 2023-07-06
Ambeed
A579246-250mg
Bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 97%
250mg
$3634.0 2025-02-24
Enamine
EN300-345564-50mg
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95.0%
50mg
$1003.0 2022-10-09
Enamine
EN300-345564-0.25g
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95%
0.25g
$2130.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5855-1G
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95%
1g
¥ 19,225.00 2025-02-07
Enamine
EN300-345564-100mg
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95.0%
100mg
$1493.0 2022-10-09
Chemenu
CM387895-1g
bicyclo[1.1.1]pentane-1-carbaldehyde
117633-03-1 95%+
1g
$2869 2023-01-19

bicyclo[1.1.1]pentane-1-carbaldehyde 関連文献

bicyclo[1.1.1]pentane-1-carbaldehydeに関する追加情報

Bicyclo[1.1.1]pentane-1-carbaldehyde: A Comprehensive Overview

Bicyclo[1.1.1]pentane-1-carbaldehyde, also known by its CAS number 117633-03-1, is a unique organic compound with a bicyclic structure and an aldehyde functional group. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications.

The molecular structure of bicyclo[1.1.1]pentane-1-carbaldehyde consists of a rigid bicyclo framework with three fused rings, providing it with exceptional stability and rigidity. The presence of the aldehyde group at the bridgehead position introduces reactivity, making it a valuable precursor for various chemical transformations. Recent studies have highlighted its role in the synthesis of advanced materials, including high-performance polymers and nanomaterials.

One of the most intriguing aspects of this compound is its ability to participate in Diels-Alder reactions, a key process in organic synthesis. Researchers have demonstrated that bicyclo[1.1.1]pentane-1-carbaldehyde can act as a diene or dienophile, enabling the construction of complex molecular architectures with high precision. This property has been leveraged in the development of novel drug delivery systems and bioactive molecules.

In the realm of materials science, bicyclo[1.1.1]pentane-1-carbaldehyde has been utilized as a building block for the synthesis of carbon-based nanomaterials, such as fullerenes and graphene derivatives. Its rigid structure contributes to the formation of stable frameworks, which are essential for applications in electronics and energy storage devices.

Recent advancements in green chemistry have also explored the use of bicyclo[1.1.1]pentane-1-carbaldehyde in sustainable chemical processes. For instance, its participation in catalytic cycles under mild conditions has been reported, offering an environmentally friendly approach to synthesizing valuable chemicals.

The pharmacological potential of this compound is another area of active research. Studies have shown that derivatives of bicyclo[span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">span style="font-weight: bold;">bicyclo[bicyclo[bicyclo[bicyclo[bicyclo[bicyclo[bicyclo[bicyclo[bicyclo[

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